molecular formula C14H9F3N2O4 B3124633 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde oxime CAS No. 320416-78-2

3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde oxime

Cat. No. B3124633
CAS RN: 320416-78-2
M. Wt: 326.23 g/mol
InChI Key: RXWMVBYXOVJFBW-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde oxime” is a chemical compound with the molecular formula C14H8F3NO4 . It has a molecular weight of 311.21 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H8F3NO4/c15-14(16,17)10-2-1-3-11(7-10)22-13-5-4-9(8-19)6-12(13)18(20)21/h1-8H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a melting point of 107 - 108 degrees Celsius .

Scientific Research Applications

Agrochemicals and Crop Protection

(E)-N-({3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine: derivatives play a crucial role in safeguarding crops from pests. The first derivative introduced to the agrochemical market was fluazifop-butyl , and since then, over 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names. These compounds owe their biological activity to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .

Pharmaceuticals and Drug Development

Several TFMP derivatives find applications in pharmaceuticals and veterinary products. Currently, five pharmaceuticals and two veterinary products containing the TFMP moiety have received market approval, with many more undergoing clinical trials. The distinct properties of TFMP contribute to their efficacy, making them promising candidates for novel drug development .

Continuous Flow Nitration Reactions

In chemical synthesis, continuous flow nitration reactions are essential. Researchers have explored the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using mixed acid (HNO3/H2SO4) within droplet-based microreactors. These reactors offer advantages such as precise control over reaction parameters, high integration, and scalability. Optimized conditions led to high conversion rates and selectivity .

Fluoxetine (Prozac) Derivative

Fluoxetine, an antidepressant drug, contains a trifluoromethyl group. Its chemical name is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine . Fluoxetine is used to treat conditions like panic disorder, bulimia nervosa, and obsessive-compulsive disorder .

Lampricide Applications

The lampricide 4-Nitro-3-(trifluoromethyl)phenol (TFM) is used to control sea lampreys in the Great Lakes. However, its impact on non-target fauna, especially native freshwater mussels, remains a concern .

Chemical Kinetics and Microreactors

Researchers have investigated the continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid within droplet-based microreactors. These studies focus on chemical kinetics, safety, and efficiency improvements in aromatic nitration reactions .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(NE)-N-[[3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O4/c15-14(16,17)10-2-1-3-11(7-10)23-13-5-4-9(8-18-20)6-12(13)19(21)22/h1-8,20H/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWMVBYXOVJFBW-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-({3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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